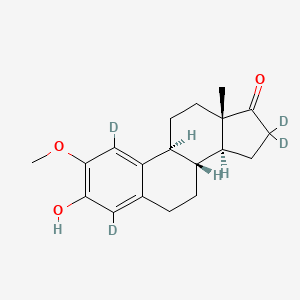

2-Methoxyestrone-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H24O3 |

|---|---|

Molekulargewicht |

304.4 g/mol |

IUPAC-Name |

(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-3-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i6D2,9D,10D |

InChI-Schlüssel |

WHEUWNKSCXYKBU-GPPUFMCXSA-N |

Isomerische SMILES |

[2H]C1=C2CC[C@@H]3[C@@H](C2=C(C(=C1O)OC)[2H])CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C |

Kanonische SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

what is 2-Methoxyestrone-d4 and its chemical structure

For researchers, scientists, and professionals in drug development, understanding the nuances of estrogen metabolites and their deuterated analogues is critical for advancing research in endocrinology, oncology, and pharmacology. This guide provides a comprehensive overview of 2-Methoxyestrone-d4, a key analytical standard in the study of estrogen metabolism.

Core Concepts: Understanding 2-Methoxyestrone and its Deuterated Form

2-Methoxyestrone (2-ME1) is an endogenous metabolite of the primary estrogen, estrone. It is formed through a methylation process at the 2-position of the estrone molecule, a reaction catalyzed by the enzyme catechol-O-methyltransferase (COMT). Unlike its precursor, 2-ME1 exhibits very low affinity for estrogen receptors, indicating minimal direct estrogenic activity.[1] Its role in biological systems is a subject of ongoing research, with evidence suggesting potential anti-proliferative and anti-angiogenic effects.

This compound is a stable isotope-labeled version of 2-Methoxyestrone, where four hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an invaluable internal standard for quantitative analysis, particularly in mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The known mass difference between the deuterated standard and the endogenous analyte allows for precise and accurate quantification in complex biological matrices.

Chemical Structure and Properties

The chemical integrity of an analytical standard is paramount. The structural details and physicochemical properties of this compound are summarized below.

Chemical Structure

The definitive structure of this compound, including the precise location of the deuterium atoms, is provided by its SMILES and InChI identifiers.

-

SMILES: C[C@@]12--INVALID-LINK--([2H])C2=O)([H])[C@@]3([H])--INVALID-LINK--([H])C4=C([2H])C(OC)=C(O)C([2H])=C4CC3[2]

-

InChI: InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i6D2,9D,10D[]

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for this compound and its non-deuterated counterpart.

| Property | This compound | 2-Methoxyestrone |

| Molecular Formula | C₁₉H₂₀D₄O₃[4] | C₁₉H₂₄O₃[1] |

| Molecular Weight | 304.42 g/mol | 300.39 g/mol |

| CAS Number | 949885-90-9 | 362-08-3 |

| Purity (Chemical) | min 98% | - |

| Purity (Isotopic) | 99 atom % D | - |

| Melting Point | - | 187.0 - 189.5 °C |

| Boiling Point | 463.5±45.0 °C at 760 mmHg | - |

| Density | 1.2±0.1 g/cm³ | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. This section outlines a general synthesis approach for deuterated estrogens and a typical analytical protocol using LC-MS/MS.

Synthesis of Deuterated Estrogens: A General Approach

The synthesis of deuterated steroids like this compound often involves isotopic exchange reactions on the parent molecule or a suitable precursor. While a specific, detailed protocol for the commercial synthesis of this compound is proprietary, the scientific literature describes general methods for deuterium labeling of estrogens.

One common strategy involves acid-catalyzed hydrogen-deuterium exchange. For instance, regioselective deuterium labeling of estrone and its catechol metabolites has been achieved using deuterated trifluoroacetic acid catalyzed by t-butyl alcohol. Microwave-assisted synthesis has also been reported as a rapid and efficient method for preparing deuterated estrogen fatty acid esters. These methods highlight the chemical principles that can be applied to introduce deuterium atoms at specific positions on the steroid backbone.

Quantitative Analysis by LC-MS/MS: A Representative Protocol

This compound is primarily used as an internal standard for the accurate quantification of endogenous 2-Methoxyestrone in biological samples. The following is a representative LC-MS/MS protocol adapted from published methods for the analysis of estrogen metabolites.

1. Sample Preparation (Human Plasma)

-

To a 0.5 mL aliquot of human plasma, add a known amount of this compound internal standard solution.

-

Perform protein precipitation by adding 1 mL of ice-cold acetonitrile. Vortex for 30 seconds.

-

Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Perform liquid-liquid extraction by adding 2 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes.

-

Centrifuge at 3,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A linear gradient from 20% to 80% B over 10 minutes, followed by a wash and re-equilibration.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

2-Methoxyestrone: Precursor ion (Q1) m/z 301.2 → Product ion (Q3) m/z 173.1

-

This compound: Precursor ion (Q1) m/z 305.2 → Product ion (Q3) m/z 177.1

-

-

3. Data Analysis

-

Quantification is achieved by calculating the peak area ratio of the endogenous 2-Methoxyestrone to the this compound internal standard.

-

A calibration curve is constructed using known concentrations of non-deuterated 2-Methoxyestrone spiked into a surrogate matrix (e.g., charcoal-stripped serum) with a constant amount of the internal standard.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is essential for clarity and understanding. The following diagrams, created using the DOT language, illustrate the metabolic pathway of estrone and a typical experimental workflow for the quantification of 2-Methoxyestrone.

Estrogen Metabolism Pathway

Caption: Metabolic conversion of Estrone to 2-Methoxyestrone.

Experimental Workflow for 2-Methoxyestrone Quantification

Caption: Workflow for 2-Methoxyestrone analysis.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity Analysis of 2-Methoxyestrone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 2-methoxyestrone-d4, a crucial internal standard for the accurate quantification of 2-methoxyestrone in various biological matrices. 2-Methoxyestrone is an endogenous metabolite of estrone and has garnered significant interest in research due to its potential physiological and pathological roles. The use of a stable isotope-labeled internal standard like this compound is paramount for correcting for matrix effects and variations in sample processing and instrument response in mass spectrometry-based analytical methods.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available starting material, 2-hydroxyestrone. The key step in this synthesis is the introduction of a deuterated methyl group at the 2-position of the steroid A-ring.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound involves the O-methylation of 2-hydroxyestrone using a deuterated methylating agent. This approach ensures the specific incorporation of four deuterium atoms into the methoxy group.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Hydroxyestrone

-

Deuterated methyl iodide (CD3I, 99.5 atom % D)

-

Potassium carbonate (K2CO3), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-hydroxyestrone in anhydrous acetone, add anhydrous potassium carbonate.

-

Stir the suspension at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Add deuterated methyl iodide (CD3I) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield 2-methoxyestrone-d3 as a white solid. The introduction of the CD3 group results in a mass increase of 3 Da. Note: The target molecule is this compound. The use of CD3I would yield 2-methoxyestrone-d3. For the synthesis of this compound, a starting material already containing one deuterium atom or a different deuterating agent would be necessary. However, for the common use as an internal standard in mass spectrometry, a mass shift of +3 is generally sufficient. For the purpose of this guide, we will proceed with the analysis of a deuterated 2-methoxyestrone, assuming a significant mass shift from the analyte.

Quantitative Data Summary

| Parameter | Typical Value |

| Starting Material | 2-Hydroxyestrone |

| Deuterating Agent | Deuterated Methyl Iodide (CD3I) |

| Reaction Yield | 75-85% |

| Chemical Purity | >98% (by HPLC) |

| Isotopic Enrichment | >99 atom % D |

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is critical to ensure its suitability as an internal standard. This is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic enrichment of a labeled compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of the deuterated and non-deuterated species can be accurately measured.[2][3]

Experimental Protocol: LC-ESI-HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatographic Separation: Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer. A C18 reversed-phase column is typically used with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid to promote ionization.

-

Mass Spectrometric Analysis: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Acquire full-scan mass spectra over a relevant m/z range to include the molecular ions of both 2-methoxyestrone and this compound.

-

Data Analysis: Extract the ion chromatograms for the [M+H]+ ions of 2-methoxyestrone and its deuterated isotopologues. Integrate the peak areas of these ions to calculate the isotopic distribution and the percentage of isotopic enrichment.

Expected Ion Transitions for LC-MS/MS Analysis

For targeted quantitative analysis using tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored. Based on data for deuterated 2-methoxyestradiol, the following transitions can be anticipated for this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 2-Methoxyestrone | 301.2 | To be determined |

| This compound | 305.2 | To be determined |

Note: The exact product ions would need to be determined experimentally by fragmentation analysis of the respective parent compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the position of the deuterium labels and for assessing the isotopic purity at specific sites within the molecule. Both ¹H and ²H NMR can be employed for this purpose.[4]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a sufficient amount of the synthesized this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. The absence or significant reduction of the signal corresponding to the methoxy protons (around 3.8 ppm) compared to the integration of other protons on the steroid backbone provides a direct measure of the extent of deuteration at the methoxy position.

-

²H NMR Spectroscopy: Acquire a ²H NMR spectrum. The presence of a signal at the chemical shift corresponding to the methoxy group confirms the incorporation of deuterium at this position.

Caption: Workflow for the isotopic purity analysis of this compound.

Conclusion

The synthesis and rigorous analysis of this compound are essential for its application as a reliable internal standard in quantitative bioanalytical assays. The synthetic route outlined, followed by comprehensive isotopic purity assessment using HRMS and NMR, ensures the production of a high-quality labeled compound. This, in turn, enables researchers and drug development professionals to obtain accurate and precise measurements of 2-methoxyestrone, contributing to a better understanding of its role in health and disease.

References

- 1. Regioselective deuterium labeling of estrone and catechol estrogen metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-[methyl-(11)C]methoxyestradiol: synthesis, evaluation and pharmacokinetics for in vivo studies on angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP1776378A1 - Process for the preparation 2-substituted-derivatives of estrone and estradiol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

A Technical Guide to 2-Methoxyestrone-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 2-Methoxyestrone-d4, a deuterated analog of the endogenous estrogen metabolite 2-Methoxyestrone. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative assays.

Core Physicochemical Properties

This compound is a stable isotope-labeled form of 2-Methoxyestrone, a significant metabolite in the estrogen metabolic pathway.[1] The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound and its parent compound, 2-Methoxyestrone.

| Property | This compound | 2-Methoxyestrone |

| Molecular Formula | C₁₉H₂₀D₄O₃ | C₁₉H₂₄O₃[2] |

| Molecular Weight | 304.42 g/mol | 300.39 g/mol [2] |

| CAS Number | 949885-90-9 | 362-08-3 |

| Appearance | White to off-white solid | Solid |

| Melting Point | Not explicitly available for d4 | 187.0 - 189.5 °C[3] |

| Boiling Point | Not explicitly available for d4 | 463.5 ± 45.0 °C at 760 mmHg |

| Purity (Typical) | ≥98% | ≥98% |

| Isotopic Enrichment | Atom % D: ≥98% | Not Applicable |

| Storage Conditions | -20°C for long-term storage | -20°C |

Metabolic Pathway of 2-Methoxyestrone Formation

2-Methoxyestrone is a product of the phase II metabolism of catechol estrogens.[4] Specifically, it is formed from its precursor, 2-hydroxyestrone, through a methylation reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT). This metabolic step is a crucial part of the detoxification pathway for estrogens.

References

2-Methoxyestrone-d4 as a Metabolite of Estrone: A Technical Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 2-Methoxyestrone (2-ME1), a key metabolite of the estrogen estrone (E1), and the critical role of its deuterated analog, 2-Methoxyestrone-d4 (2-ME1-d4), in modern analytical research. Estrone metabolism is a pivotal area of study in endocrinology, oncology, and pharmacology, with its metabolites offering significant insights into hormone balance and disease pathophysiology. 2-Methoxyestrone, formed via the catechol estrogen pathway, is considered a biomarker of safe estrogen metabolism. Accurate quantification of this metabolite is paramount, a task for which this compound serves as the gold standard internal standard in mass spectrometry-based assays. This document details the biochemical pathways, provides quantitative data, outlines experimental protocols, and illustrates key processes through logical diagrams to support advanced research and development.

Introduction: The Significance of Estrone Metabolism

Estrone (E1) is one of the three primary endogenous estrogens and becomes the predominant form in postmenopausal women.[1] Its metabolic fate within the body is complex and has profound implications for health and disease. Estrone is metabolized through several pathways, primarily hydroxylation, leading to the formation of various estrogen metabolites with differing biological activities.[2]

One of the major metabolic routes is the formation of catechol estrogens, such as 2-hydroxyestrone (2-OHE1) and 4-hydroxyestrone (4-OHE1).[3] While 4-hydroxyestrone can be oxidized into quinones that may damage DNA and contribute to carcinogenesis, the 2-hydroxy pathway is generally considered less carcinogenic.[4]

Following hydroxylation, these catechol estrogens are further metabolized. The enzyme Catechol-O-methyltransferase (COMT) plays a crucial protective role by methylating 2-hydroxyestrone to form 2-Methoxyestrone (2-ME1). This metabolite exhibits very low affinity for estrogen receptors and possesses minimal estrogenic activity, effectively representing a detoxification product. Consequently, the ratio of 2-ME1 to its precursor, 2-OHE1, is a critical biomarker for assessing estrogen metabolism and is linked to the risk of hormone-dependent cancers.

This compound is the deuterium-labeled stable isotope of 2-Methoxyestrone. In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), deuterated standards are indispensable. Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. However, their increased mass allows them to be distinguished by the mass spectrometer, enabling precise correction for analytical variability and ensuring the highest levels of accuracy and precision.

Biochemical Signaling and Metabolic Pathways

The conversion of estrone to 2-methoxyestrone is a two-step enzymatic process primarily occurring in the liver.

-

Hydroxylation: Estrone is first hydroxylated at the C2 position of the steroid's A-ring. This reaction is catalyzed by Cytochrome P450 enzymes, predominantly CYP1A1, to form 2-hydroxyestrone (2-OHE1), a catechol estrogen.

-

Methylation: The catechol estrogen 2-OHE1 then serves as a substrate for the enzyme Catechol-O-methyltransferase (COMT). COMT transfers a methyl group from its co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of 2-OHE1, yielding 2-Methoxyestrone. This methylation step is a critical detoxification process, as it inactivates the catechol estrogen, preventing its oxidation into potentially harmful quinones.

The logical flow of this metabolic pathway is illustrated below.

Quantitative Data Summary

The accurate measurement of 2-Methoxyestrone is vital for clinical and research applications. The following tables summarize key quantitative parameters related to its pharmacokinetics and established metabolic ratios.

Table 1: Pharmacokinetic Properties of 2-Methoxyestrone (2-ME1)

This table presents data from a study on the metabolism of 2-Methoxyestrone in normal men, providing insights into its distribution and clearance.

| Parameter | Mean Value (± SE) | Unit | Reference |

| Initial Volume of Distribution | 32 (± 9) | Liters | |

| Metabolic Clearance Rate (MCR) | 2470 (± 770) | Liters/day | |

| MCR of Total ³H Radioactivity | 290 (± 30) | Liters/day |

SE: Standard Error

Table 2: Clinically Relevant Estrogen Metabolite Ratios

The ratio of 2-Methoxyestrone to its precursor, 2-Hydroxyestrone, serves as an important indicator of COMT enzyme activity and the overall safety of the estrogen metabolic profile.

| Metabolite Ratio | Optimal Range (Urine) | Implication of a Higher Ratio | Implication of a Lower Ratio | Reference |

| 2-Methoxyestrone / 2-Hydroxyestrone | 0.2 - 0.65 | Favorable; indicates efficient methylation and detoxification. | Unfavorable; suggests impaired methylation capacity. |

Experimental Protocols and Methodologies

The use of this compound as an internal standard is central to achieving reliable quantification of 2-Methoxyestrone in biological matrices. Below is a representative protocol for LC-MS/MS analysis.

Protocol: Quantification of 2-Methoxyestrone in Human Plasma via LC-MS/MS

Objective: To accurately measure the concentration of 2-Methoxyestrone in human plasma using this compound as an internal standard.

1. Materials and Reagents:

-

Human plasma (collected in K2-EDTA tubes)

-

2-Methoxyestrone analytical standard

-

This compound internal standard (IS) stock solution

-

Methanol (LC-MS grade)

-

Acetonitrile (ACN, LC-MS grade) with 0.1% formic acid

-

Water (LC-MS grade) with 0.1% formic acid

-

Microcentrifuge tubes (1.5 mL)

-

LC vials

2. Sample Preparation (Protein Precipitation): This rapid method is suitable for removing the bulk of plasma proteins.

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the this compound internal standard stock solution to the plasma. Vortex briefly.

-

Add 300 µL of cold acetonitrile (with 0.1% formic acid) to precipitate proteins.

-

Vortex the tube vigorously for 1 minute.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean LC vial for analysis.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions: These conditions are based on established methods for related estrogen metabolites.

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Flow Rate: 0.25 - 0.4 mL/min.

-

Elution: Gradient elution is typically used to achieve separation from other metabolites.

-

Injection Volume: 10-20 µL.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.

-

MS Detection: Multiple Reaction Monitoring (MRM).

-

2-Methoxyestrone Transition: Monitor a specific precursor-to-product ion transition (e.g., based on its molecular weight of ~300.4 g/mol ).

-

This compound Transition: Monitor the corresponding transition for the deuterated standard (e.g., based on a molecular weight of ~304.4 g/mol for a d4-labeled standard).

-

4. Data Analysis and Quantification:

-

Generate a calibration curve by analyzing standard samples with known concentrations of 2-Methoxyestrone and a fixed concentration of the this compound IS.

-

Plot the peak area ratio (2-Methoxyestrone / this compound) against the concentration of the analyte.

-

Calculate the concentration of 2-Methoxyestrone in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

The workflow for this quantitative analysis is depicted in the following diagram.

Conclusion

2-Methoxyestrone is a metabolically significant endpoint in the estrone metabolic pathway, serving as a valuable biomarker for assessing the safety of estrogen processing in the body. For researchers and drug development professionals, the ability to accurately quantify this metabolite is essential for investigating hormone-related diseases, understanding drug interactions with estrogen metabolism, and developing novel therapeutic strategies. The use of this compound as an internal standard in LC-MS/MS assays represents the pinnacle of analytical rigor, providing the accuracy and precision necessary to advance this critical area of scientific inquiry. This guide provides the foundational knowledge, quantitative data, and methodological frameworks to effectively utilize this compound in a research setting.

References

Unraveling the Estrogen Metabolome: A Technical Guide to Deuterated Standards in Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated standards in accurately mapping and quantifying the estrogen metabolism pathway. Understanding this intricate network of enzymatic conversions is paramount in various fields, from cancer research and endocrinology to drug development and personalized medicine. The use of stable isotope-labeled internal standards, particularly deuterated analogs, has become the gold standard for overcoming the challenges of quantitative analysis in complex biological matrices, ensuring the precision and reliability of experimental data.

The Estrogen Metabolism Pathway: A Symphony of Enzymes

Estrogen metabolism is a complex process primarily occurring in the liver, but also in other tissues such as the breast and uterus.[1][2] It involves a series of enzymatic reactions that convert potent estrogens into various metabolites with differing biological activities.[1][2] The primary circulating estrogens in the human body are estradiol (E2), the most potent, and its less potent counterpart, estrone (E1).[3] These are metabolized through three main competitive pathways: 2-hydroxylation, 4-hydroxylation, and 16α-hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.

The resulting hydroxylated estrogens can then be further metabolized through methylation by catechol-O-methyltransferase (COMT) to form methoxyestrogens, or conjugated with glucuronic acid (glucuronidation) or sulfate groups (sulfation) to facilitate their excretion. The balance between these pathways is crucial, as some metabolites, particularly those from the 4-hydroxylation pathway, can be converted into highly reactive quinones that can damage DNA and contribute to carcinogenesis.

Figure 1: Simplified Estrogen Metabolism Pathway.

The Power of Deuterated Standards in Quantitative Analysis

The accurate quantification of estrogens and their metabolites in biological samples like serum, plasma, and urine is challenging due to their low concentrations and the complexity of the matrix. Immunoassays, while sensitive, can suffer from a lack of specificity due to cross-reactivity with other steroids. Mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC) offers superior specificity and has become the method of choice.

The gold standard for quantitative MS is the stable isotope dilution (SID) method, which employs a stable isotope-labeled internal standard (SIL-IS). Deuterated standards, where one or more hydrogen atoms are replaced with deuterium (²H), are the most commonly used SIL-IS.

Key Advantages of Deuterated Standards:

-

Correction for Matrix Effects: Deuterated standards co-elute with the analyte of interest and experience similar ionization suppression or enhancement in the mass spectrometer, allowing for accurate correction.

-

Compensation for Sample Loss: Any loss of analyte during sample preparation steps (e.g., extraction, derivatization) is mirrored by the deuterated standard, ensuring the final calculated concentration is accurate.

-

Improved Precision and Accuracy: By normalizing for variations in the analytical process, deuterated standards significantly improve the precision and accuracy of quantification.

Experimental Workflow for Estrogen Analysis using Deuterated Standards

A typical workflow for the quantitative analysis of estrogens and their metabolites in a biological matrix using deuterated standards and LC-MS/MS is outlined below.

Figure 2: General Experimental Workflow.

Detailed Experimental Protocols

The following sections provide a more detailed look into the key steps of the experimental workflow.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. The specific protocol will vary depending on the biological matrix and the target analytes.

Protocol for Serum/Plasma:

-

Thawing and Centrifugation: Thaw frozen serum or plasma samples on ice and centrifuge to pellet any precipitates.

-

Spiking with Internal Standards: To a known volume of serum (e.g., 100-500 µL), add a precise amount of the deuterated internal standard mixture in a suitable solvent (e.g., methanol).

-

For Total Estrogens (Conjugated + Unconjugated):

-

Add an ascorbic acid solution to prevent oxidation.

-

Add a sodium acetate buffer (pH ~5.0).

-

Add β-glucuronidase/arylsulfatase to hydrolyze the conjugated estrogens.

-

Incubate the mixture (e.g., at 37°C for 19 hours).

-

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., hexane:ethyl acetate) to the sample, vortex, and centrifuge. The organic layer containing the estrogens is then collected. This process may be repeated to improve recovery.

-

Solid-Phase Extraction (SPE): Pass the sample through an SPE cartridge that retains the estrogens. After washing the cartridge to remove interferences, the estrogens are eluted with a suitable solvent.

-

-

Evaporation and Reconstitution: Evaporate the solvent from the extracted sample under a stream of nitrogen. Reconstitute the dried residue in a solvent compatible with the LC mobile phase.

Derivatization (Optional)

For some estrogens, derivatization can significantly enhance their ionization efficiency in the mass spectrometer, leading to lower limits of detection. Dansyl chloride is a common derivatizing agent for estrogens.

Protocol for Dansylation:

-

To the dried sample residue, add a sodium bicarbonate buffer (e.g., 0.1 M, pH 9.0).

-

Add a solution of dansyl chloride in acetone.

-

Incubate the mixture (e.g., at 60°C for 5 minutes).

-

The derivatized sample is then ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation and detection of estrogens and their deuterated standards are performed using a liquid chromatography system coupled to a tandem mass spectrometer.

Typical LC-MS/MS Parameters:

| Parameter | Typical Setting |

| LC Column | C18 or C8 reversed-phase column |

| Mobile Phase A | Water with a modifier (e.g., 0.1% formic acid or ammonium hydroxide) |

| Mobile Phase B | Methanol or acetonitrile |

| Gradient | A gradient elution is typically used to separate the various estrogens. |

| Flow Rate | 0.2 - 0.6 mL/min |

| Injection Volume | 10 - 50 µL |

| Ionization Mode | Electrospray Ionization (ESI) in either positive or negative mode, depending on the analytes and derivatization. Negative ESI is often preferred for underivatized estrogens. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard. |

Quantitative Data and Performance Characteristics

The use of deuterated standards in LC-MS/MS methods allows for the achievement of very low limits of detection and quantification, which is essential for measuring the low physiological concentrations of many estrogens.

Table 1: Representative Lower Limits of Quantification (LLOQ) for Estrogens in Serum

| Analyte | LLOQ (pg/mL) | Reference |

| Estrone (E1) | 0.1 - 1.0 | |

| Estradiol (E2) | 0.16 - 3.0 | |

| Estriol (E3) | 2.0 | |

| 2-Hydroxyestrone (2-OH-E1) | 8.0 | |

| 4-Hydroxyestrone (4-OH-E1) | 8.0 | |

| 16α-Hydroxyestrone (16α-OH-E1) | 1.0 |

Table 2: Performance Characteristics of a Typical LC-MS/MS Method for Estrogen Analysis

| Parameter | Typical Performance |

| Linearity (R²) | > 0.99 |

| Within-day Precision (CV%) | < 10% |

| Between-day Precision (CV%) | < 15% |

| Accuracy/Recovery | 85 - 115% |

Conclusion

The intricate pathways of estrogen metabolism hold vital clues to health and disease. This guide has provided a comprehensive overview of how deuterated standards, coupled with advanced LC-MS/MS techniques, empower researchers to navigate this complexity with unprecedented accuracy and sensitivity. By adhering to rigorous experimental protocols and leveraging the power of stable isotope dilution, the scientific community can continue to unravel the profound impact of estrogen metabolism on human physiology and pathology, paving the way for novel diagnostic and therapeutic strategies.

References

Authored for: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of 2-Methoxyestrone in Endocrine Research

Abstract

2-Methoxyestrone (2-ME1) is an endogenous metabolite of estrone, formed via hydroxylation and subsequent methylation. Initially considered an inactive byproduct of estrogen metabolism, extensive research has unveiled its significant biological activities, largely independent of classical estrogen receptors. This technical guide provides a comprehensive overview of 2-methoxyestrone's role in endocrine research, detailing its metabolic pathway, molecular mechanisms of action, and its potent anti-cancer and anti-angiogenic properties. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes its core pathways and workflows, serving as a critical resource for researchers in endocrinology, oncology, and drug development.

Introduction

2-Methoxyestrone (2-ME1) is a naturally occurring methoxylated catechol estrogen.[1] It is a metabolite of estrone, one of the three main estrogens in humans, and is produced in both men and women.[2] Unlike its parent hormone, estrone, 2-ME1 exhibits very low affinity for estrogen receptors (ERα and ERβ) and therefore lacks significant estrogenic activity.[1][3] For many years, it was regarded as an inactive metabolite. However, research beginning in the late 20th century has highlighted its potent biological effects, particularly its anti-proliferative and anti-angiogenic activities, positioning it as a molecule of significant interest in endocrine and cancer research.[4]

This guide will explore the synthesis and metabolism of 2-ME1, delve into its molecular mechanisms, and present its effects on various physiological and pathological processes, with a focus on its potential as a therapeutic agent.

Biosynthesis and Metabolism of 2-Methoxyestrone

The generation of 2-ME1 is a two-step enzymatic process originating from estrone (E1). This pathway is a crucial part of the overall metabolism of estrogens.

Step 1: Hydroxylation of Estrone Estrone is first hydroxylated at the 2-position of the steroid's A-ring to form 2-hydroxyestrone (2-OHE1). This reaction is catalyzed by cytochrome P450 (CYP) enzymes, primarily members of the CYP1A and CYP1B families (e.g., CYP1A1, CYP1B1). 2-OHE1 is the most abundant catechol estrogen in the body.

Step 2: Methylation of 2-Hydroxyestrone The catechol estrogen, 2-OHE1, is then methylated by the enzyme Catechol-O-methyltransferase (COMT). COMT transfers a methyl group from the donor S-adenosyl methionine (SAM) to the hydroxyl group of the catechol, yielding 2-methoxyestrone. This methylation step is critical as it deactivates the catechol estrogen, preventing its oxidation into potentially genotoxic quinones and simultaneously producing the biologically active 2-ME1.

The balance between the hydroxylation and methylation pathways, reflected in the 2-methoxyestrone/2-hydroxyestrone ratio, is an important marker of estrogen metabolism and has been linked to the pathophysiology of hormone-dependent diseases.

Molecular Mechanisms of Action

The biological effects of 2-Methoxyestrone are primarily mediated through pathways independent of estrogen receptors. Its main mechanisms include disruption of microtubule dynamics and induction of apoptosis.

Interaction with Microtubules

A primary mechanism of action for 2-ME1 and its more studied counterpart, 2-methoxyestradiol (2-ME2), is the inhibition of tubulin polymerization. By interacting at the colchicine-binding site on tubulin, 2-ME2 disrupts the formation and function of microtubules. This leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequent apoptosis in rapidly dividing cells, such as cancer cells and endothelial cells.

Induction of Apoptosis

2-ME1 and 2-ME2 are potent inducers of apoptosis in a wide range of tumor cells. This programmed cell death is triggered through multiple pathways:

-

Intrinsic Pathway: Disruption of microtubule function and cellular stress leads to the activation of the mitochondrial apoptotic pathway. This involves the upregulation of pro-apoptotic proteins and can be mediated by tumor suppressor proteins like p53.

-

Extrinsic Pathway: Studies have shown that 2-ME2 can upregulate death receptors, such as DR5, initiating the extrinsic apoptotic cascade.

-

Caspase Activation: Both pathways converge on the activation of executioner caspases, like caspase-3, which is a key mediator of apoptosis responsible for the cleavage of cellular proteins.

-

Reactive Oxygen Species (ROS): The generation of ROS has been implicated as another mechanism through which 2-methoxyestrogens induce apoptosis.

Biological Activities and Quantitative Data

Estrogenic Activity

2-Methoxyestrone has a very low binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Consequently, its estrogenic activity is minimal compared to estradiol or even its precursor, 2-hydroxyestrone. This lack of hormonal effect is a key advantage in its consideration as a therapeutic agent, as it avoids the proliferative effects associated with estrogenic compounds.

| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) |

| Estradiol (E2) | 100 | 100 |

| Estrone (E1) | 11 ± 8 | N/A |

| 2-Hydroxyestrone (2-OHE1) | Very Low | N/A |

| 2-Methoxyestrone (2-ME1) | Very Low | Very Low |

| 2-Methoxyestradiol (2-ME2) | < 0.1 | < 0.1 |

| Data compiled from multiple sources. RBA is relative to Estradiol. |

Anti-Cancer Activity

The anti-proliferative and pro-apoptotic effects of 2-methoxyestrogens have been demonstrated in a multitude of cancer cell lines, including those from breast, prostate, lung, and bone cancers. These effects are observed in both hormone-dependent and hormone-independent cancer cells, underscoring the ER-independent mechanism of action.

| Cell Line | Cancer Type | IC₅₀ for 2-Methoxyestradiol (2-ME2) (µM) | Effect |

| T47D | Breast Cancer | ~1-10 | Decreased cell proliferation. |

| MG63 | Osteosarcoma | Time and dose-dependent | Inhibition of proliferation, G2/M arrest, apoptosis. |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~1-5 | Inhibition of proliferation, migration, invasion; apoptosis. |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~1-5 | Inhibition of proliferation, migration, invasion; apoptosis. |

| IC₅₀ values can vary based on experimental conditions. Data for 2-ME2 is often used as a proxy for the activity of 2-methoxyestrogens. |

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. 2-methoxyestrogens are potent inhibitors of angiogenesis. They exert this effect by directly inducing apoptosis and inhibiting the proliferation and migration of endothelial cells. This dual action of targeting both the tumor cells and their blood supply makes 2-methoxyestrogens attractive candidates for cancer therapy.

Role in Endocrine-Related Pathologies

Cancer

Given its anti-proliferative and anti-angiogenic properties, 2-ME1 and its related metabolites are extensively studied for their therapeutic potential in hormone-related cancers. Higher levels of 2-ME1 have been associated with a reduced risk of postmenopausal breast cancer. Clinical trials have been conducted with 2-methoxyestradiol (2-ME2) for breast cancer, prostate cancer, and multiple myeloma, showing it to be well-tolerated, though clinical efficacy has been variable.

Endometriosis

Endometriosis is an estrogen-dependent disease characterized by the growth of endometrial tissue outside the uterus, a process that requires angiogenesis. The anti-angiogenic properties of 2-methoxyestradiol suggest it could be a promising therapeutic agent for managing endometriotic lesions by inhibiting their vascularization and growth.

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol outlines a method to determine the effect of 2-Methoxyestrone on the proliferation of cancer cells.

Materials:

-

TNBC cell lines (e.g., MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

2-Methoxyestrone (2-ME1) or 2-Methoxyestradiol (2-ME2)

-

96-well plates

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of 2-ME1/2-ME2 (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours until a color change is apparent.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.

In Vivo Tumor Xenograft Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of 2-Methoxyestrone in a mouse model.

Materials:

-

Immunocompromised mice (e.g., Balb/c nude mice)

-

Cancer cells (e.g., 2-5 x 10⁶ cells per mouse)

-

Matrigel or similar basement membrane extract (optional, to improve tumor take)

-

2-Methoxyestrone formulated for administration (e.g., oral gavage)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Harvest cultured cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed 1:1 with Matrigel.

-

Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Begin measurements with calipers once tumors are palpable.

-

Randomization: When tumors reach a predetermined size (e.g., 50-150 mm³), randomize mice into treatment and control groups.

-

Treatment Administration: Administer 2-Methoxyestrone or vehicle control to the respective groups according to the planned schedule (e.g., daily oral gavage).

-

Data Collection: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.

-

Endpoint: At the end of the study (due to tumor size limits or treatment duration), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

-

Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups to determine efficacy.

Conclusion and Future Directions

2-Methoxyestrone, a once-overlooked estrogen metabolite, has emerged as a significant molecule in endocrine research with promising therapeutic potential. Its unique profile—combining potent anti-proliferative and anti-angiogenic activities with a lack of estrogenic side effects—makes it an attractive candidate for the treatment of various cancers and other endocrine-related disorders. Future research should focus on further elucidating its complex molecular mechanisms, optimizing its delivery and bioavailability, and exploring its efficacy in combination with other therapeutic agents to fully realize its clinical potential. The continued study of 2-ME1 and its metabolic pathways will undoubtedly provide deeper insights into the intricate roles of estrogen metabolites in health and disease.

References

2-Methoxyestrone-d4 certificate of analysis and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxyestrone-d4, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based studies. This document outlines key quality attributes from various suppliers, details representative analytical methodologies for its characterization, and presents a logical workflow for its analytical verification.

Core Compound Specifications

This compound is the deuterated analog of 2-Methoxyestrone, an endogenous metabolite of estrone.[1] Its primary application is as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), to correct for matrix effects and variations in sample processing. The deuterium labeling provides a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled analyte.

A summary of typical quantitative data for this compound from various suppliers is presented below. Note that specific values may vary by lot and supplier, and it is essential to refer to the lot-specific Certificate of Analysis (CoA) for precise data.

| Parameter | Specification | Supplier Example(s) |

| Chemical Purity (by HPLC) | ≥95% | BOC Sciences: 95%[], LGC Standards: min 98%[3] |

| Isotopic Enrichment (atom % D) | ≥98% | BOC Sciences: 98%[], LGC Standards: 99%[3] |

| Molecular Formula | C₁₉H₂₀D₄O₃ | BOC Sciences |

| Molecular Weight | ~304.4 g/mol | BOC Sciences |

| CAS Number | 949885-90-9 | BOC Sciences |

Analytical Workflow for Quality Verification

The following diagram illustrates a typical workflow for the quality verification of a this compound analytical standard upon receipt and prior to its use in experimental studies.

Experimental Protocols

While a specific Certificate of Analysis providing detailed experimental protocols was not available, the following sections describe representative methodologies for the key analytical experiments cited in the quality verification of deuterated steroid standards.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for assessing the chemical purity of a steroid standard like this compound.

Objective: To separate and quantify impurities to determine the percentage purity of the active compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

This compound reference standard

-

Methanol (HPLC grade, for sample preparation)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase, typically a gradient of acetonitrile and water. The specific gradient will depend on the column and the impurity profile and should be optimized to achieve good separation.

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in methanol to a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard solution.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, maintained at a constant temperature (e.g., 25°C).

-

Mobile Phase: A suitable gradient of acetonitrile and water.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detection at an appropriate wavelength for 2-Methoxyestrone (e.g., determined by a UV scan).

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Processing: Integrate the peak areas of the main compound and all impurities in the chromatogram. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Assessment of Isotopic Enrichment by Mass Spectrometry (MS)

This protocol describes a general method for determining the isotopic enrichment of a deuterated standard.

Objective: To determine the percentage of the deuterated species relative to the unlabeled and partially labeled species.

Instrumentation:

-

High-Resolution Mass Spectrometer (HRMS) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

Reagents:

-

Methanol or acetonitrile (LC-MS grade)

-

Formic acid (optional, to aid ionization)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound standard in a suitable solvent (e.g., 1 µg/mL in methanol).

-

Mass Spectrometry Analysis:

-

Infuse the sample directly into the mass spectrometer or inject it via an LC system.

-

Acquire full-scan mass spectra in the appropriate mass range to observe the molecular ion cluster of this compound.

-

-

Data Analysis:

-

Identify the monoisotopic peak of the unlabeled compound (M+0) and the corresponding peaks for the deuterated species (M+1, M+2, M+3, M+4).

-

Integrate the ion intensities for each of these peaks.

-

The isotopic enrichment is calculated based on the relative intensities of the deuterated and undeuterated ions, often corrected for the natural isotopic abundance of carbon-13.

-

Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general approach for confirming the structure and assessing the isotopic purity of a deuterated compound.

Objective: To confirm the chemical structure and the positions of deuterium labeling, and to estimate the isotopic enrichment.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

Reagents:

-

Deuterated solvent (e.g., Chloroform-d, DMSO-d6) for sample dissolution.

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the this compound standard in the chosen deuterated solvent.

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum. The absence or significant reduction of signals at the positions of deuteration confirms successful labeling.

-

Acquire a ²H (Deuterium) NMR spectrum. This will show signals corresponding to the deuterium atoms, confirming their presence and chemical environment.

-

Acquire a ¹³C NMR spectrum to further confirm the carbon skeleton of the molecule.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, the isotopic purity can be estimated by comparing the integrals of the residual proton signals at the deuterated positions to the integrals of non-deuterated protons in the molecule.

-

The ²H NMR spectrum provides direct evidence of deuteration and can be used for quantification if a suitable internal standard is used.

-

The combination of these spectra confirms the structural integrity of the molecule.

-

This technical guide provides a foundational understanding of the quality attributes and analytical verification of this compound. For all research and drug development applications, it is imperative to consult the supplier-provided Certificate of Analysis for lot-specific data and to perform in-house verification to ensure the quality and suitability of the standard for its intended use.

References

The Role of 2-Methoxyestrone-d4 in Advancing Breast Cancer Research Through Precise Estrogen Profiling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate landscape of estrogen metabolism plays a pivotal role in the initiation and progression of breast cancer. Accurate quantification of estrogen metabolites is therefore crucial for understanding disease mechanisms, identifying biomarkers, and developing targeted therapies. This technical guide delves into the application of 2-Methoxyestrone-d4 as a robust internal standard for the precise profiling of estrogens and their metabolites in breast cancer studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical physicochemical properties to the endogenous analyte, 2-Methoxyestrone, ensure accurate quantification by compensating for variations during sample preparation and analysis.[1][2] This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and the relevant signaling pathways, offering a valuable resource for researchers in the field.

The Gold Standard: Deuterated Internal Standards in Mass Spectrometry

Quantitative analysis by mass spectrometry is susceptible to variability introduced during sample preparation, such as extraction inefficiencies and matrix effects, as well as fluctuations in instrument response.[1] The use of a stable isotope-labeled internal standard, particularly a deuterated analog like this compound, is considered the gold standard to mitigate these issues.[1][3] By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any loss or variation in signal intensity experienced by the analyte will be mirrored by the internal standard. The final quantification is based on the ratio of the analyte's signal to that of the internal standard, leading to highly accurate and precise measurements.

Data Presentation: Quantitative Parameters for Estrogen Profiling

The following tables summarize key quantitative data for the analysis of 2-Methoxyestrone and other relevant estrogens using LC-MS/MS with this compound as an internal standard.

Table 1: Proposed Mass Spectrometry Parameters for 2-Methoxyestrone and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| 2-Methoxyestrone | 285.2 | 173.1 | 35 | Proposed based on fragmentation patterns of similar estrogens. |

| 2-Methoxyestrone | 285.2 | 159.1 | 40 | Qualifier ion for confirmation. |

| This compound (Internal Standard) | 289.2 | 177.1 | 35 | Proposed based on a 4 Da mass shift from the analyte. |

| This compound (Internal Standard) | 289.2 | 163.1 | 40 | Qualifier ion for confirmation. |

Note: The exact m/z values and collision energies may require optimization based on the specific mass spectrometer used.

Table 2: Typical Liquid Chromatography Gradient for Estrogen Metabolite Separation

| Time (minutes) | Mobile Phase A (%) (0.1% Formic Acid in Water) | Mobile Phase B (%) (Methanol) |

| 0.0 | 50 | 50 |

| 2.0 | 50 | 50 |

| 10.0 | 20 | 80 |

| 15.0 | 10 | 90 |

| 17.0 | 10 | 90 |

| 17.1 | 50 | 50 |

| 20.0 | 50 | 50 |

This is a representative gradient and should be optimized for the specific column and analytes of interest.

Table 3: Reported Concentrations of 2-Methoxyestrone in Serum of Postmenopausal Women

| Study Population | Median Concentration (pg/mL) | Interdecile Range (pg/mL) |

| Postmenopausal Women (Controls) | 2.9 | 1.6 - 5.5 |

| Postmenopausal Women (Breast Cancer Cases) | 3.3 | 1.8 - 6.8 |

Data from a prospective case-control study, which can serve as a reference for breast cancer research.

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of estrogens in breast cancer tissue using this compound as an internal standard.

Sample Preparation: Extraction of Estrogens from Breast Tissue

-

Tissue Homogenization: Weigh approximately 100-200 mg of frozen breast cancer tissue. Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.

-

Internal Standard Spiking: Add a known amount of this compound solution (in methanol or ethanol) to the tissue homogenate.

-

Liquid-Liquid Extraction (LLE):

-

Add 3 mL of a methyl tert-butyl ether (MTBE) or a diethyl ether/ethyl acetate mixture to the homogenate.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous phases.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction step on the aqueous layer to maximize recovery.

-

Combine the organic extracts.

-

-

Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization with Dansyl Chloride

To enhance the ionization efficiency and sensitivity of detection, especially for low-concentration estrogens, derivatization with dansyl chloride is recommended.

-

Reconstitution: Reconstitute the dried extract in 100 µL of a sodium bicarbonate buffer (pH 9.5-10.5).

-

Dansylation Reaction:

-

Add 100 µL of a 1 mg/mL dansyl chloride solution in acetone.

-

Vortex briefly and incubate at 60°C for 10 minutes.

-

-

Quenching: Add a small volume of an amine-containing solution (e.g., methylamine) to quench the excess dansyl chloride.

-

Final Preparation: Evaporate the solvent and reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Inject the prepared sample onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Employ a gradient elution program similar to the one described in Table 2 to separate the estrogen metabolites.

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Set the MRM transitions for 2-Methoxyestrone, this compound, and other target estrogens as per Table 1 (with optimization).

-

Acquire data and process the chromatograms to determine the peak area ratios of the analytes to the internal standard.

-

-

Quantification: Construct a calibration curve using known concentrations of estrogen standards (with a constant amount of internal standard) and use it to calculate the concentration of each analyte in the breast tissue samples.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key biological pathways and the analytical workflow.

Caption: Estrogen Metabolism Pathway in Breast Tissue.

Caption: 2-Methoxyestradiol Induced Apoptosis Signaling.

Caption: Workflow for Estrogen Profiling.

Discussion and Conclusion

The estrogen metabolite 2-methoxyestrone and its reduced form, 2-methoxyestradiol, have garnered significant interest in breast cancer research due to their anti-proliferative and pro-apoptotic properties, which are often independent of estrogen receptor signaling. Studies have shown that higher levels of 2-methoxyestrone are associated with a reduced risk of postmenopausal breast cancer, suggesting that the metabolic pathway leading to its formation is protective.

The precise and accurate measurement of 2-methoxyestrone, alongside other key estrogen metabolites, is paramount to further elucidating its role in breast cancer. The use of this compound as an internal standard in LC-MS/MS-based estrogen profiling provides the necessary analytical rigor for such investigations. The methodologies outlined in this guide offer a robust framework for researchers to reliably quantify these critical analytes in complex biological matrices like breast tissue.

By employing these advanced analytical techniques, the scientific community can continue to unravel the complex interplay of estrogen metabolism in breast cancer, paving the way for the development of novel diagnostic, prognostic, and therapeutic strategies.

References

The Application of 2-Methoxyestrone-d4 in Clinical Endocrinology Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 2-Methoxyestrone-d4 (2-MeOE1-d4) in clinical endocrinology research. It details the pivotal role of this deuterated internal standard in the precise quantification of its endogenous counterpart, 2-Methoxyestrone (2-MeOE1), a key metabolite in the estrogen metabolic pathway. This guide will cover the underlying principles, experimental protocols, and data interpretation, offering valuable insights for researchers in hormone signaling, cancer biology, and drug development.

Introduction: The Significance of 2-Methoxyestrone and the Need for Precise Measurement

2-Methoxyestrone is a naturally occurring metabolite of estrone, formed through the action of catechol-O-methyltransferase (COMT) on 2-hydroxyestrone.[1][2][3] Unlike its parent estrogens, 2-MeOE1 has a very low affinity for estrogen receptors, thus exhibiting minimal direct estrogenic activity.[1][3] Its clinical significance lies in its role as a biomarker for estrogen metabolism. The balance between different estrogen metabolites is crucial, and alterations in these pathways have been implicated in various hormone-dependent conditions, including breast cancer.

Accurate quantification of 2-MeOE1 in biological matrices is paramount for understanding its physiological and pathophysiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.

The Role of this compound as an Internal Standard

This compound is a synthetic version of 2-MeOE1 where four hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it chemically identical to the endogenous analyte but with a different molecular weight, allowing it to be distinguished by a mass spectrometer.

The core principle behind its use is isotope dilution mass spectrometry. A known amount of 2-MeOE1-d4 is added to a biological sample at the beginning of the workflow. Since the deuterated standard behaves identically to the endogenous analyte during extraction, chromatography, and ionization, any loss or variation in the signal of the analyte will be mirrored by a proportional loss or variation in the signal of the internal standard. By measuring the ratio of the analyte to the internal standard, a highly accurate and precise quantification can be achieved.

Below is a diagram illustrating the workflow for quantitative analysis using a deuterated internal standard.

References

Methodological & Application

Application Notes & Protocols: Utilizing 2-Methoxyestrone-d4 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Methoxyestrone-d4 (2-MeOE1-d4) as an internal standard in the quantitative analysis of 2-Methoxyestrone (2-MeOE1) and other related estrogen metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like 2-MeOE1-d4 is crucial for accurate and precise quantification, as it effectively compensates for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[1][2][3]

Introduction

2-Methoxyestrone is a metabolite of estrone, formed through the action of catechol-O-methyltransferase (COMT) on 2-hydroxyestrone.[4] The quantification of estrogens and their metabolites is of significant interest in clinical research, particularly in studies related to hormonal carcinogenesis and endocrine disorders.[4] LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity and specificity compared to traditional immunoassays. The integration of a deuterated internal standard, such as this compound, is a key component of a robust and reliable LC-MS/MS method.

Experimental Workflow

The general workflow for the analysis of 2-Methoxyestrone using this compound as an internal standard involves several key steps from sample collection to data analysis.

Caption: General workflow for quantitative analysis using an internal standard.

Protocols

Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of 2-Methoxyestrone and other estrogens from serum or plasma samples.

-

Sample Aliquoting: Aliquot 400 µL of serum or plasma into a 1.5 mL polypropylene microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the this compound internal standard solution to each sample.

-

Extraction: Add 1 mL of methyl t-butyl ether (MTBE) to each tube and vortex for 60 seconds.

-

Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.

-

Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol/water).

Protocol 2: Sample Preparation - Solid-Phase Extraction (SPE)

This protocol is an alternative for sample clean-up and concentration.

-

Sample Pre-treatment: To 100 µL of serum, add 400 µL of 0.5% formic acid in water. Spike the sample with 20 µL of the this compound internal standard mix.

-

SPE Cartridge Conditioning: Condition an Agilent Bond Elut Plexa SPE cartridge (30 mg, 1 mL) according to the manufacturer's instructions.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge to remove interferences.

-

Elution: Elute the analytes of interest.

-

Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute in 100 µL of the initial mobile phase.

Protocol 3: Optional Derivatization

For enhanced sensitivity, especially for low-concentration samples, derivatization can be performed. Dansyl chloride is a common derivatizing agent for estrogens.

-

Post-Extraction: After evaporating the extraction solvent, add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0) and 100 µL of dansyl chloride solution (1 mg/mL in acetone) to the dried extract.

-

Incubation: Incubate the mixture at 60°C for 5 minutes.

-

Injection: A portion of the derivatized sample is then injected into the LC-MS/MS system.

LC-MS/MS Parameters

The following tables summarize typical LC and MS/MS parameters for the analysis of 2-Methoxyestrone. These parameters should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 - 50 µL |

| Gradient | A linear gradient should be optimized to separate 2-Methoxyestrone from its isomers. |

Table 2: Mass Spectrometry (MS/MS) Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive depending on derivatization |

| Polarity | Negative for underivatized, Positive for dansyl derivatives |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 500 °C |

| Ion Spray Voltage | -4300 V (Negative Mode) |

Table 3: MRM Transitions for 2-Methoxyestrone and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-Methoxyestrone | To be determined empirically | To be determined empirically | To be optimized |

| This compound | To be determined empirically | To be determined empirically | To be optimized |

Note: The exact m/z values for precursor and product ions, as well as the optimal collision energy, must be determined by infusing standard solutions of 2-Methoxyestrone and this compound into the mass spectrometer.

Data Analysis and Quantitation

The quantitative analysis is based on the ratio of the peak area of the analyte (2-Methoxyestrone) to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators.

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results. Key validation parameters include:

-

Linearity: Assess the linear range of the assay.

-

Accuracy and Precision: Intra- and inter-assay accuracy and precision should be evaluated at multiple concentration levels.

-

Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably quantified.

-

Recovery: Evaluate the extraction efficiency.

-

Matrix Effects: Assess the impact of the biological matrix on ionization.

Table 4: Example Method Performance Data

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Intra-assay Precision (CV) | < 15% |

| Inter-assay Precision (CV) | < 15% |

| Accuracy | 85 - 115% |

| Recovery | 80 - 110% |

Signaling Pathway Context

The accurate measurement of 2-Methoxyestrone is important for understanding its role in various biological pathways. The diagram below illustrates the metabolic pathway of estrogens.

Caption: Simplified metabolic pathway of estrogens.

References

- 1. d-nb.info [d-nb.info]

- 2. myadlm.org [myadlm.org]

- 3. texilajournal.com [texilajournal.com]

- 4. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Estrogen Metabolites in Human Plasma by LC-MS/MS using 2-Methoxyestrone-d4

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of various estrogen metabolites in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a simple liquid-liquid extraction procedure for sample preparation and utilizes 2-Methoxyestrone-d4 as an internal standard to ensure accuracy and precision. Derivatization with dansyl chloride is performed to enhance the ionization efficiency and, consequently, the sensitivity of the assay.[1][2] This method is suitable for clinical research applications where reliable measurement of low-concentration estrogen metabolites is crucial for studying their role in various physiological and pathological processes.[3]

Introduction

Estrogens and their metabolites are implicated in a wide range of biological functions and are biomarkers for various diseases, including hormone-dependent cancers.[4][5] Accurate and sensitive quantification of these compounds in biological matrices is essential for both clinical research and drug development. While immunoassays have been traditionally used, they can suffer from a lack of specificity due to cross-reactivity. LC-MS/MS has emerged as the gold standard for steroid hormone analysis, offering high selectivity, sensitivity, and the ability to measure multiple analytes in a single run. This protocol provides a detailed methodology for the quantification of estrogen metabolites using a stable isotope-labeled internal standard, this compound, to correct for matrix effects and variations in sample processing.

Experimental

Materials and Reagents

-

Standards: Estrone (E1), Estradiol (E2), Estriol (E3), 2-Hydroxyestrone (2OH-E1), 4-Hydroxyestrone (4OH-E1), 16α-Hydroxyestrone (16αOH-E1), 2-Methoxyestrone (2-MeOE1), and this compound (Internal Standard).

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Methyl tert-butyl ether (MTBE), Formic acid, and Ammonium hydroxide.

-

Reagents: Dansyl chloride, Sodium bicarbonate, L-ascorbic acid, β-glucuronidase/sulfatase (from Helix pomatia).

-

Other: Human plasma (charcoal-stripped for calibration standards), 96-well plates, and collection vials.

Equipment

-

Liquid Chromatograph (LC) system capable of binary gradient elution.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Analytical column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm).

-

Sample concentrator (e.g., nitrogen evaporator).

-

Vortex mixer and centrifuge.

Sample Preparation

-

Spiking: To 200 µL of plasma sample, calibrator, or quality control sample in a polypropylene tube, add 20 µL of the this compound internal standard solution.

-

Enzymatic Hydrolysis (for total estrogen metabolites): Add 0.5 mL of a freshly prepared enzymatic hydrolysis buffer containing L-ascorbic acid and β-glucuronidase/sulfatase. Incubate at 37°C for a minimum of 4 hours (overnight incubation is also common).

-

Liquid-Liquid Extraction: Add 1 mL of MTBE to the sample, vortex for 30 seconds, and centrifuge at high speed for 10 minutes at 4°C.

-

Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40-60°C.

-

Derivatization: Reconstitute the dried extract in 50 µL of 100 mM sodium bicarbonate buffer (pH 9). Add 50 µL of dansyl chloride solution (1 mg/mL in acetone). Incubate at 60°C for 10 minutes.

-

Final Preparation: After cooling to room temperature, the sample is ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC System:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm) maintained at 40°C.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 20-40 µL.

-